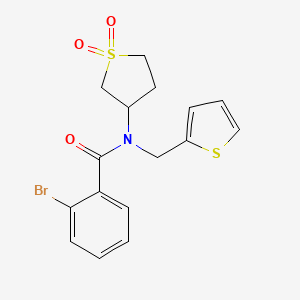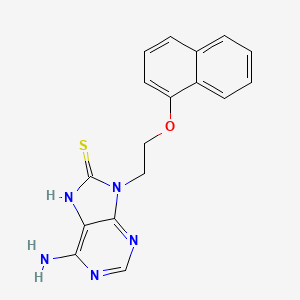![molecular formula C29H20N2O5S B11580187 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580187.png)
2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chromeno-pyrrole system, and a phenoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of an α-haloketone with thiourea under basic conditions.
Formation of the Chromeno-Pyrrole System: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-hydroxychalcone and an amine.
Coupling of the Phenoxyphenyl Moiety: The phenoxyphenyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative and a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the chromeno-pyrrole system.
Reduction: Reduction reactions can target the carbonyl groups present in the acetyl and chromeno-pyrrole moieties.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Products may include sulfoxides, sulfones, and various oxidized derivatives of the chromeno-pyrrole system.
Reduction: Reduced products may include alcohols and amines.
Substitution: Substituted derivatives of the phenoxyphenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers and coatings. Its unique chemical properties could be leveraged to create materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is likely to involve interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- This compound
Uniqueness
The uniqueness of This compound lies in its combination of functional groups and structural features. This makes it distinct from other similar compounds and provides it with unique chemical and biological properties.
Eigenschaften
Molekularformel |
C29H20N2O5S |
|---|---|
Molekulargewicht |
508.5 g/mol |
IUPAC-Name |
2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-phenoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H20N2O5S/c1-16-27(17(2)32)37-29(30-16)31-24(18-9-8-12-20(15-18)35-19-10-4-3-5-11-19)23-25(33)21-13-6-7-14-22(21)36-26(23)28(31)34/h3-15,24H,1-2H3 |
InChI-Schlüssel |
HSHXYOSSZKZMAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC6=CC=CC=C6)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Ethoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580109.png)
![(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11580115.png)
![1-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)naphthalen-2-ol](/img/structure/B11580129.png)

![1-[4-(Benzyloxy)phenyl]-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580148.png)
![(2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enamide](/img/structure/B11580156.png)

![6-(3-bromo-4-methoxyphenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580164.png)
![5-[(2,5-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11580172.png)
![Diethyl {(4-bromophenyl)[(4-methoxyphenyl)amino]methyl}phosphonate](/img/structure/B11580176.png)
![(2E)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11580184.png)
![Ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11580188.png)
![1-[3-(3-Methylbutoxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580192.png)
